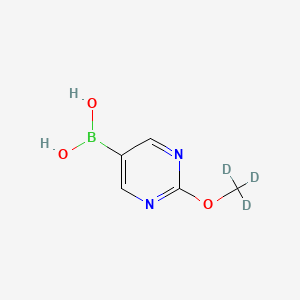
2-(Methoxy-d3)pyrimidine-5-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxy-d3)pyrimidine-5-boronic acid is a boronic acid derivative with the molecular formula C5H4D3BN2O3. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a methoxy group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy-d3)pyrimidine-5-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) Followed by Borylation: This approach uses a metal-hydrogen exchange reaction to introduce the boronic acid group at a specific position on the pyrimidine ring.
Palladium-Catalyzed Cross-Coupling of Halopyridines with Tetraalkoxydiborane or Dialkoxyhydroborane: This method utilizes palladium catalysis to couple halopyridines with boron reagents, forming the desired boronic acid derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Methoxy-d3)pyrimidine-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The methoxy group on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions involving the methoxy group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Resulting from oxidation reactions.
Substituted Pyrimidines: Formed through nucleophilic substitution of the methoxy group.
科学的研究の応用
2-(Methoxy-d3)pyrimidine-5-boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of boron-containing drugs, which can have unique pharmacological properties.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 2-(Methoxy-d3)pyrimidine-5-boronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The methoxy group on the pyrimidine ring can also participate in nucleophilic substitution reactions, further expanding the compound’s versatility in organic synthesis.
類似化合物との比較
2-(Methoxy-d3)pyrimidine-5-boronic acid can be compared with other boronic acid derivatives, such as:
2-Methoxypyrimidine-5-boronic acid: Similar structure but without deuterium substitution.
2-Methoxy-5-pyridineboronic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Hydroxymethyl)pyridine-5-boronic acid: Contains a hydroxymethyl group instead of a methoxy group.
The uniqueness of this compound lies in its deuterium substitution, which can provide insights into reaction mechanisms and kinetic isotope effects in chemical reactions.
特性
分子式 |
C5H7BN2O3 |
|---|---|
分子量 |
156.95 g/mol |
IUPAC名 |
[2-(trideuteriomethoxy)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C5H7BN2O3/c1-11-5-7-2-4(3-8-5)6(9)10/h2-3,9-10H,1H3/i1D3 |
InChIキー |
YPWAJLGHACDYQS-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=NC=C(C=N1)B(O)O |
正規SMILES |
B(C1=CN=C(N=C1)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


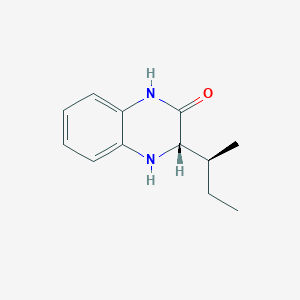
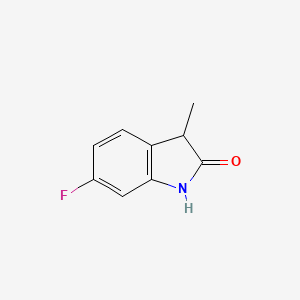
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051653.png)
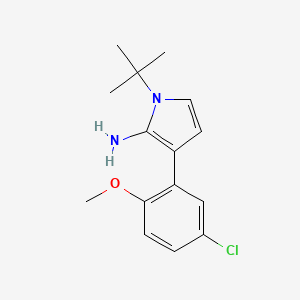


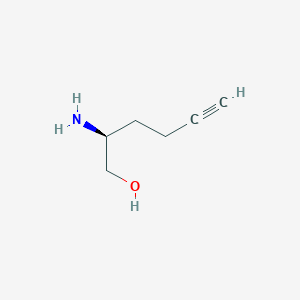

![2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B15051686.png)

![1-{4,7-Diazaspiro[2.5]octan-4-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B15051695.png)
![(4-Aminobutyl)[(pyridin-2-yl)methyl]amine](/img/structure/B15051707.png)


